Ripasudil

Beschreibung

Eigenschaften

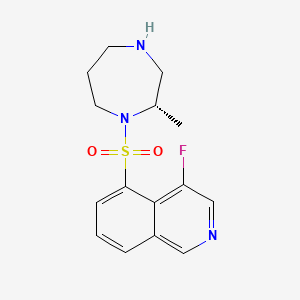

IUPAC Name |

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2S/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14/h2,4-5,9-11,17H,3,6-8H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKQVZWVLOIIEV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025609 | |

| Record name | Ripasudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223645-67-8 | |

| Record name | Ripasudil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223645-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ripasudil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223645678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ripasudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ripasudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIPASUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11978226XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ripasudil: A Selective ROCK Inhibitor for Glaucoma - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy, with elevated intraocular pressure (IOP) being the primary modifiable risk factor. Ripasudil (brand name: Glanatec®) is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor that represents a novel class of ocular hypotensive agents. It lowers IOP by directly targeting the conventional aqueous humor outflow pathway, a mechanism distinct from other glaucoma medications. This technical guide provides an in-depth overview of Ripasudil, focusing on its mechanism of action, preclinical and clinical efficacy, safety profile, and the experimental methodologies used in its evaluation.

Introduction

The conventional outflow pathway, comprising the trabecular meshwork (TM) and Schlemm's canal (SC), is responsible for the majority of aqueous humor drainage in the human eye.[1] Increased resistance within this pathway leads to elevated IOP, a key pathophysiological feature of primary open-angle glaucoma (POAG).[1] The Rho/ROCK signaling pathway plays a crucial role in regulating the tone and contractility of TM cells.[2][3] Inhibition of ROCK leads to relaxation of the TM, increased outflow facility, and consequently, a reduction in IOP.[4][5][6] Ripasudil (K-115) is a potent and selective inhibitor of ROCK1 and ROCK2, approved in Japan for the treatment of glaucoma and ocular hypertension.[4][7]

Mechanism of Action: ROCK Inhibition in the Trabecular Meshwork

Ripasudil exerts its IOP-lowering effect by modulating the cellular architecture of the conventional outflow pathway.[7] The RhoA/ROCK signaling cascade is a key regulator of actin cytoskeleton organization, cell adhesion, and smooth muscle contraction.[2][3]

Key Molecular Interactions:

-

High Selectivity: Ripasudil is a highly selective and potent inhibitor of both ROCK isoforms, with IC50 values of 0.051 µM for ROCK1 and 0.019 µM for ROCK2.[6][7] This potent inhibition disrupts the downstream signaling cascade.

-

Cytoskeletal Reorganization: In TM cells, activated ROCK phosphorylates myosin light chain (MLC), leading to actin stress fiber formation and cell contraction.[6] Ripasudil inhibits this phosphorylation, causing depolymerization of actin bundles, disruption of focal adhesions, and a change in cell morphology to a more rounded state.[8][9][10]

-

Increased Permeability: This cytoskeletal rearrangement in TM and SC endothelial cells reduces cellular stiffness and increases the permeability of the tissue, facilitating the outflow of aqueous humor.[2][8][9] Studies have shown that Ripasudil significantly decreases transendothelial electrical resistance (TEER) in monolayers of SC endothelial cells.[8][9]

Signaling Pathway Diagram

Caption: Ripasudil inhibits ROCK, preventing the signaling cascade that leads to increased trabecular meshwork stiffness and elevated IOP.

Quantitative Data

Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| IC50 (ROCK1) | 0.051 µmol/L | In vitro | [7] |

| IC50 (ROCK2) | 0.019 µmol/L | In vitro | [7] |

| Half-life | 0.455 - 0.73 hours | Human | [7][11] |

| Ocular Penetration | Rapidly absorbed into cornea and distributed throughout the eye | Rabbit | [12][13] |

| Renal Clearance | 7.112 L/h | Human | [7] |

Clinical Efficacy: IOP Reduction

Ripasudil 0.4% ophthalmic solution has demonstrated significant IOP-lowering effects both as a monotherapy and as an adjunctive therapy.

Table 2.1: Ripasudil as Monotherapy

| Study | Duration | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Reference |

| Phase 2 Trial | 8 weeks | ~23-24 | 3.5 (trough) - 4.5 (peak) | ~15-19% | [14] |

| Tanihara et al. (2015) | 52 weeks | Not specified | 2.6 (trough) - 3.7 (peak) | 19.3% | [14] |

Table 2.2: Ripasudil as Adjunctive Therapy

| Adjunct to | Duration | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Reference |

| Prostaglandin Analogs (PGAs) | 52 weeks | Not specified | 1.4 (trough) - 2.4 (peak) | 13.8% | [14][15] |

| Beta-blockers | 52 weeks | Not specified | 2.2 (trough) - 3.0 (peak) | 17.2% | [14][15] |

| Fixed Combination Drugs | 52 weeks | Not specified | 1.7 | Not specified | [14] |

| Maximum Tolerated Therapy | 3 months | ~20 | 2.9 | 16.8% | [15][16] |

| Multiple Medications (Avg. 3.8) | 3 months | 19.8 | 3.0 | ~15% | [2] |

Safety and Tolerability

The most common adverse events associated with Ripasudil are localized and transient.

| Adverse Event | Incidence Rate (%) | Severity | Reference |

| Conjunctival Hyperemia | 54.76 - 74.6% | Mild and transient | [2][14][15][17] |

| Blepharitis | 2.38 - 20.6% | Mild | [14][15][18] |

| Allergic Conjunctivitis | 17.2% | Mild | [2][14] |

Systemic adverse effects are reported to be minimal.[2]

Experimental Protocols

In Vitro ROCK Activity Assay (Enzyme Immunoassay)

This protocol is based on a commercially available ELISA-based assay kit designed to detect the phosphorylation of a ROCK substrate.[4][9][19]

Objective: To quantify the inhibitory effect of Ripasudil on ROCK1 and ROCK2 activity.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme.

-

Microtiter plate pre-coated with a ROCK substrate (e.g., recombinant MYPT1).

-

Ripasudil at various concentrations.

-

Kinase reaction buffer (containing ATP and MgCl2).

-

Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1).

-

HRP-conjugated secondary antibody.

-

TMB substrate solution and stop solution.

-

Plate reader.

Procedure:

-

Preparation: Prepare serial dilutions of Ripasudil. Dilute the active ROCK enzyme in kinase buffer.

-

Kinase Reaction: Add the diluted active ROCK enzyme to the wells of the MYPT1-coated plate. Immediately add the different concentrations of Ripasudil or vehicle control.

-

Initiation: Initiate the reaction by adding the ATP/MgCl2 solution to each well.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Stopping the Reaction: Stop the reaction by aspirating the contents of the wells and washing three times with wash buffer.

-

Primary Antibody Incubation: Add the diluted anti-phospho-MYPT1 antibody to each well and incubate at room temperature for 1 hour.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add TMB substrate and incubate in the dark until color develops. Add the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition for each Ripasudil concentration and determine the IC50 value.

Trabecular Meshwork (TM) Cell Culture and Treatment

This protocol describes the isolation and culture of primary human TM cells to study the effects of Ripasudil on cell morphology.[6][11][20]

Objective: To visualize the effect of Ripasudil on the actin cytoskeleton of human TM cells.

Materials:

-

Human donor eye tissue.

-

Dissection microscope and instruments.

-

Cell culture medium (e.g., DMEM with FBS).

-

Collagenase.

-

Culture plates/flasks.

-

Ripasudil solution.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.2% Triton X-100).

-

Fluorescently-labeled phalloidin (for F-actin staining).

-

DAPI (for nuclear staining).

-

Fluorescence microscope.

Procedure:

-

Isolation: Under a dissecting microscope, carefully dissect strips of TM tissue from the anterior segment of a human donor eye.

-

Digestion: Digest the tissue strips with collagenase to release the TM cells.

-

Plating: Plate the isolated TM cells in culture flasks and maintain in a humidified incubator at 37°C and 5% CO2.

-

Subculture: Passage the cells upon reaching 70-90% confluency using trypsin/EDTA. Use cells from passages 3-8 for experiments.

-

Treatment: Seed TM cells on glass coverslips in a 24-well plate. Once attached, treat the cells with varying concentrations of Ripasudil (e.g., 1 µM, 10 µM) or vehicle control for a specified time (e.g., 60 minutes).

-

Fixation and Staining:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde.

-

Permeabilize with 0.2% Triton X-100.

-

Stain with fluorescently-labeled phalloidin and DAPI.

-

-

Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope to observe changes in cell shape and actin stress fiber organization.

Measurement of Aqueous Humor Outflow Facility

This protocol describes the ex vivo measurement of outflow facility in enucleated mouse eyes using the constant flow infusion method.[5][8][14]

Objective: To determine the effect of Ripasudil on the rate of aqueous humor outflow.

Materials:

-

Enucleated mouse eyes.

-

Microinfusion pump.

-

Pressure transducer.

-

32G or 33G infusion needle.

-

XYZ micromanipulator.

-

Perfusion solution (e.g., sterile PBS with glucose).

-

Data acquisition system.

Procedure:

-

Cannulation: Immediately after euthanasia, enucleate the mouse eye. Under a stereomicroscope, cannulate the anterior chamber with a 33-gauge needle connected to the infusion pump and pressure transducer.

-

Acclimatization: Immerse the eye in a PBS bath at 35°C and allow the pressure to stabilize at a baseline level (e.g., 9 mmHg) for 30-45 minutes.

-

Stepwise Infusion: Infuse the perfusion solution at a series of increasing, constant flow rates (e.g., 40, 80, 120, 160, 200 nL/min).

-

Pressure Recording: Allow the intraocular pressure to reach a stable plateau at each flow rate and record the steady-state pressure.

-

Data Analysis: Plot the stable IOP (P) against the corresponding flow rate (F).

-

Calculate Facility: The outflow facility (C) is calculated as the reciprocal of the slope of the pressure versus flow rate relationship (C = 1 / slope of P vs. F). The units are typically nL/min/mmHg.

-

Drug Evaluation: To test Ripasudil, the drug can be included in the perfusion solution, and the resulting outflow facility can be compared to a vehicle control.

Visualizations of Experimental and Logical Workflows

Experimental Workflow: Evaluating Ripasudil's Effect on Outflow

References

- 1. medicine.umich.edu [medicine.umich.edu]

- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study to evaluate the effect of Ripasudil on the intraocular pressure in open-angle glaucoma - Indian J Clin Exp Ophthalmol [ijceo.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Outflow Facility Using iPerfusion | PLOS One [journals.plos.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. content.abcam.com [content.abcam.com]

- 10. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Outflow Physiology of the Mouse Eye: Pressure Dependence and Washout - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. researchgate.net [researchgate.net]

- 17. rarediseasesjournal.com [rarediseasesjournal.com]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

The Pharmacodynamics of Ripasudil Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ripasudil hydrochloride hydrate, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, represents a significant advancement in the medical management of glaucoma and ocular hypertension. Its primary pharmacodynamic effect is the reduction of intraocular pressure (IOP) through a novel mechanism of action: the enhancement of conventional aqueous humor outflow. This technical guide provides an in-depth exploration of the pharmacodynamics of ripasudil, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects. The included signaling pathway and experimental workflow diagrams, generated using Graphviz, offer a clear visual representation of the complex processes involved.

Mechanism of Action: Rho Kinase Inhibition and Aqueous Outflow Enhancement

Ripasudil is a potent and selective inhibitor of ROCK1 and ROCK2, key regulators of the actin cytoskeleton.[1] The Rho/ROCK signaling pathway plays a crucial role in maintaining the contractile tone of cells in the trabecular meshwork (TM) and the permeability of the Schlemm's canal (SC) endothelium, the primary sites of resistance to aqueous humor outflow.

By inhibiting ROCK, ripasudil disrupts the actin cytoskeleton in TM cells, leading to cell relaxation and a change in cell morphology, including the retraction and rounding of cell bodies.[2][3] This cellular relaxation reduces the stiffness of the trabecular meshwork, thereby decreasing outflow resistance and facilitating the drainage of aqueous humor through the conventional outflow pathway.[1][4]

Furthermore, ripasudil increases the permeability of the Schlemm's canal endothelial cells by disrupting tight junctions, further contributing to the enhancement of aqueous outflow.[2][3] This dual action on both the trabecular meshwork and Schlemm's canal is a unique mechanism among glaucoma medications.

The inhibition of the Rho/ROCK signaling pathway by ripasudil can be visualized as follows:

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of ripasudil have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data on its inhibitory activity, effects on intraocular pressure, and influence on aqueous humor outflow dynamics.

Table 1: In Vitro Inhibitory Activity of Ripasudil

| Target | Parameter | Value | Species | Reference |

| ROCK1 | IC50 | 51 nM | Human | [5] |

| ROCK2 | IC50 | 19 nM | Human | [5] |

Table 2: Effect of Ripasudil on Intraocular Pressure (IOP) in Animal Models

| Animal Model | Ripasudil Concentration | Maximum IOP Reduction | Time to Maximum Effect | Reference |

| Rabbits | 0.4% | ~3.5 mmHg | 1-2 hours | [6] |

| Monkeys | Not Specified | Not Specified | Not Specified |

Table 3: Effect of Ripasudil on Aqueous Humor Dynamics

| Parameter | Method | Ripasudil Concentration | Change from Baseline | Species | Reference |

| Outflow Facility | Tonography | Not Specified | Increased | Rabbits | [2] |

| Transendothelial Electrical Resistance (TEER) | In vitro | 1, 5, 25 µM | Decreased | Monkey | [7] |

| FITC-Dextran Permeability | In vitro | 5, 25 µM | Increased | Monkey | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of ripasudil.

Cell Culture of Human Trabecular Meshwork (HTM) Cells

-

Cell Source: Primary HTM cells are isolated from healthy human donor corneoscleral rims.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Passaging: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA. For experiments, cells between passages 3 and 6 are typically used.

Collagen Gel Contraction Assay

This assay assesses the contractility of HTM cells, which is a key function modulated by the Rho/ROCK pathway.

-

Preparation of Collagen Gels: Rat tail collagen type I is neutralized and mixed with a suspension of HTM cells (e.g., 2.5 x 10^5 cells/mL) in culture medium.

-

Gel Polymerization: The cell-collagen mixture is dispensed into 24-well plates and allowed to polymerize at 37°C for 1 hour.

-

Treatment: After polymerization, culture medium with or without ripasudil at various concentrations is added on top of the gels.

-

Contraction Measurement: The gels are gently detached from the sides of the wells to initiate contraction. The area of the collagen gel is measured at various time points using an imaging system and image analysis software. The percentage of gel contraction is calculated relative to the initial area.

Transendothelial Electrical Resistance (TEER) Assay

This assay measures the integrity of the Schlemm's canal endothelial cell monolayer, which is indicative of its permeability.

-

Cell Seeding: Human Schlemm's canal endothelial cells are seeded onto the apical side of a Transwell insert (e.g., 0.4 µm pore size) at a high density (e.g., 1 x 10^5 cells/cm²) and cultured until a confluent monolayer is formed, as confirmed by TEER measurements reaching a stable plateau.

-

Treatment: Ripasudil at various concentrations is added to the apical chamber of the Transwell insert.

-

TEER Measurement: The electrical resistance across the cell monolayer is measured at different time points using a voltohmmeter with a "chopstick" electrode.

-

Data Analysis: The TEER values are typically normalized to the area of the Transwell membrane and expressed as Ω·cm². A decrease in TEER indicates an increase in the permeability of the cell monolayer.

Immunofluorescence Staining for Cytoskeletal Proteins

This technique is used to visualize the effects of ripasudil on the actin cytoskeleton of trabecular meshwork cells.

-

Cell Culture and Treatment: HTM cells are grown on glass coverslips and treated with ripasudil for a specified duration.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Staining:

-

Actin: Cells are stained with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to visualize F-actin stress fibers.

-

α-Smooth Muscle Actin (α-SMA) and Vimentin: Cells are incubated with primary antibodies against α-SMA (e.g., clone 1A4) and vimentin (e.g., clone V9), followed by incubation with fluorescently labeled secondary antibodies.

-

-

Imaging: The stained cells are imaged using a fluorescence or confocal microscope. Changes in the organization of the actin cytoskeleton, such as the disruption of stress fibers, are observed and can be quantified using image analysis software.

Conclusion

The pharmacodynamic profile of ripasudil hydrochloride hydrate is characterized by its targeted inhibition of Rho kinase, leading to a significant and clinically relevant increase in conventional aqueous humor outflow. This mechanism, which involves the modulation of the trabecular meshwork and Schlemm's canal, sets it apart from other classes of glaucoma medications. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of ROCK inhibitors in ophthalmology. The continued investigation into the multifaceted effects of ripasudil is likely to yield further insights into the pathophysiology of glaucoma and open new avenues for its treatment.

References

- 1. Efficacy of ripasudil in reducing intraocular pressure and medication score for ocular hypertension with inflammation and corticosteroid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Surface Vimentin (CSV) Monoclonal Antibody (84-1) (H00007431-M08) [thermofisher.com]

- 3. abeomics.com [abeomics.com]

- 4. researchgate.net [researchgate.net]

- 5. ijceo.org [ijceo.org]

- 6. Anti-Vimentin (VIM) Monoclonal Antibody | FAB040Hu04 | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 7. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ripasudil's Effect on Aqueous Humor Outflow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ripasudil, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, represents a significant advancement in the medical management of glaucoma and ocular hypertension.[1][2][3][4] Its primary mechanism of action involves the enhancement of conventional aqueous humor outflow, a pathway that is often impaired in glaucomatous conditions.[1][5][6] This technical guide provides an in-depth analysis of Ripasudil's effects on the aqueous humor outflow system, detailing its molecular mechanism, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its activity.

Introduction to Ripasudil and Aqueous Humor Dynamics

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy.[7] Elevated intraocular pressure (IOP) is a major risk factor, and its reduction is the cornerstone of glaucoma therapy.[2][7] IOP is maintained by a balance between the production of aqueous humor by the ciliary body and its drainage from the anterior chamber. The primary drainage route is the conventional outflow pathway, which includes the trabecular meshwork (TM) and Schlemm's canal (SC).[8] In many forms of glaucoma, increased resistance to outflow through this pathway leads to elevated IOP.[8]

Ripasudil (brand name: Glanatec®) is a first-in-class ROCK inhibitor approved for the treatment of glaucoma and ocular hypertension.[2][4][6] Unlike other classes of glaucoma medications that primarily reduce aqueous humor production or increase uveoscleral outflow, Ripasudil directly targets the trabecular meshwork to increase conventional outflow.[1][9]

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and motility through its effects on the actin cytoskeleton.[10][11][12] In the trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation, cell contraction, and stiffness, which in turn increases resistance to aqueous humor outflow and elevates IOP.[10][13]

Ripasudil is a potent inhibitor of ROCK-1 and ROCK-2, the two isoforms of Rho kinase.[1] By inhibiting ROCK, Ripasudil disrupts the actin cytoskeleton in the cells of the trabecular meshwork and the inner wall of Schlemm's canal.[1][8][14] This leads to:

-

Changes in Trabecular Meshwork (TM) Cell Morphology: Ripasudil induces the retraction and rounding of TM cells and the disruption of actin bundles.[1][14][15] This cellular relaxation reduces the overall stiffness of the TM, thereby decreasing outflow resistance.[16]

-

Increased Permeability of Schlemm's Canal (SC) Endothelial Cells: Ripasudil has been shown to disrupt the tight junctions (zonula occludens-1) in the endothelial cells of Schlemm's canal.[1][14][15] This increases the permeability of the inner wall of Schlemm's canal, further facilitating the drainage of aqueous humor.[8]

-

Modulation of Extracellular Matrix (ECM): ROCK inhibitors can suppress the production of extracellular matrix proteins by TM cells, which may contribute to a long-term improvement in outflow facility.[8]

The culmination of these effects is an increase in the conventional aqueous humor outflow, leading to a reduction in IOP.[1][13]

Signaling Pathway Diagram

Caption: Ripasudil's inhibition of the Rho/ROCK signaling pathway.

Quantitative Data on Ripasudil's Effects

The following tables summarize the key quantitative findings from various studies on Ripasudil.

Table 1: In Vitro Potency of Ripasudil

| Target | IC50 (μmol/L) | Reference(s) |

| ROCK-1 | 0.051 | [1][8] |

| ROCK-2 | 0.019 | [1][8] |

| PKACα | 2.1 | [17] |

| PKC | 27 | [17] |

| CaMKIIα | 0.37 | [17] |

Table 2: Preclinical Effects of Ripasudil on Aqueous Humor Dynamics

| Animal Model | Ripasudil Concentration | Effect | Reference(s) |

| Rabbits | 0.4% | Significant increase in outflow facility | [8][15] |

| Rabbits | 0.4% | No effect on uveoscleral outflow or aqueous flow rate | [8] |

| Monkeys | 0.4% | Significant and dose-dependent IOP-lowering effect | [8] |

Table 3: Clinical Effects of Ripasudil on Intraocular Pressure (IOP)

| Study Population | Ripasudil Concentration and Dosing | Mean IOP Reduction from Baseline | Timepoint | Reference(s) |

| Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT) | 0.4% twice daily | 3.5 mmHg (trough) | 8 weeks | [18] |

| POAG or OHT | 0.4% twice daily | 4.5 mmHg (peak, 2 hours post-instillation) | 8 weeks | [18] |

| POAG, OHT, or Exfoliation Glaucoma (XFG) | 0.4% monotherapy | 2.6 mmHg (trough) | 52 weeks | [18] |

| POAG, OHT, or XFG | 0.4% monotherapy | 3.7 mmHg (peak) | 52 weeks | [18] |

| POAG or OHT | 0.4% twice daily | 2.98 mmHg (mean diurnal) | 4 weeks | [19] |

Experimental Protocols

The following sections describe generalized protocols for key experiments used to evaluate the effects of Ripasudil on aqueous humor outflow.

In Vitro Assessment of ROCK Inhibition (IC50 Determination)

This protocol outlines a typical kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) of Ripasudil.

Objective: To quantify the potency of Ripasudil in inhibiting ROCK-1 and ROCK-2 activity.

Materials:

-

Recombinant human ROCK-1 and ROCK-2 enzymes

-

Kinase-specific substrate (e.g., a peptide substrate)

-

ATP (adenosine triphosphate)

-

Ripasudil at various concentrations

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Ripasudil in the assay buffer.

-

In a multi-well plate, add the ROCK enzyme, the kinase substrate, and the Ripasudil dilution (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Plot the kinase activity against the logarithm of the Ripasudil concentration.

-

Calculate the IC50 value, which is the concentration of Ripasudil that inhibits 50% of the ROCK enzyme activity.

Cell Culture and Morphological Analysis of Trabecular Meshwork Cells

This protocol describes the culture of human trabecular meshwork (hTM) cells and the assessment of morphological changes following Ripasudil treatment.

Objective: To visualize the effect of Ripasudil on the cytoskeleton and morphology of TM cells.

Materials:

-

Primary hTM cells or a cell line

-

Cell culture medium (e.g., DMEM with supplements)

-

Ripasudil

-

Phalloidin conjugated to a fluorescent dye (for F-actin staining)

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Culture hTM cells on glass coverslips until they reach a desired confluency.

-

Treat the cells with various concentrations of Ripasudil or vehicle control for a specified time (e.g., 1-2 hours).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Stain the actin filaments with fluorescently labeled phalloidin and the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Observe and capture images of the cells using a fluorescence microscope.

-

Analyze the images for changes in cell shape, cell spreading, and the organization of actin stress fibers.

Measurement of Aqueous Humor Outflow Facility in Animal Models

This protocol provides a general overview of the constant-pressure perfusion method to measure outflow facility in enucleated animal eyes.

Objective: To determine the effect of Ripasudil on the rate of aqueous humor outflow.

Materials:

-

Enucleated animal eyes (e.g., rabbit, mouse)

-

Perfusion medium (e.g., balanced salt solution)

-

Ripasudil

-

Perfusion system with a pressure transducer and a flow sensor

-

Cannulation needle

Procedure:

-

Cannulate the anterior chamber of an enucleated eye with the perfusion needle.

-

Perfuse the eye with the control medium at a constant pressure (e.g., 8-10 mmHg) until a stable baseline outflow rate is established.

-

Switch the perfusion medium to one containing Ripasudil at a known concentration.

-

Continue the perfusion at the same constant pressure and record the outflow rate.

-

The outflow facility (C) is calculated as the change in flow rate divided by the pressure.

-

Compare the outflow facility before and after the administration of Ripasudil.

Experimental Workflow Diagrams

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Ripasudil - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The Future of Glaucoma Treatment Ripasudil [journals.ekb.eg]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. Favorable effect of ripasudil use on surgical outcomes of microhook ab interno trabeculotomy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rho/Rho-associated kinase pathway in glaucoma (Review). | Semantic Scholar [semanticscholar.org]

- 12. Impact of the clinical use of ROCK inhibitor on the pathogenesis and treatment of glaucoma - ProQuest [proquest.com]

- 13. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm’s canal endothelial cells | Semantic Scholar [semanticscholar.org]

- 15. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ripasudil in Corneal Endothelial Cell Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corneal endothelial cells (CECs) form a critical monolayer responsible for maintaining corneal transparency through a delicate balance of barrier and pump functions. Unlike some cell types, human CECs have a very limited proliferative capacity, making them vulnerable to damage from surgical trauma, disease states like Fuchs' endothelial corneal dystrophy (FECD), and age-related decline. The loss of these cells can lead to corneal edema, loss of vision, and the eventual need for corneal transplantation.

Ripasudil, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has emerged as a promising therapeutic agent for promoting the regeneration and functional recovery of the corneal endothelium.[1] This technical guide provides an in-depth overview of the mechanism of action of Ripasudil, summarizing key preclinical and clinical findings, and detailing the experimental protocols used to evaluate its efficacy.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a central regulator of cell shape, adhesion, migration, and proliferation.[2] In corneal endothelial cells, the overexpression of this pathway can lead to increased cellular tension, apoptosis, and inhibition of cell motility. Ripasudil exerts its therapeutic effects by inhibiting ROCK, thereby modulating downstream cellular processes crucial for endothelial regeneration.[3]

The inhibition of ROCK by Ripasudil leads to a cascade of events that collectively promote the healing of the corneal endothelium. These include the promotion of cell proliferation, enhancement of cell migration to cover defects, and the suppression of apoptosis in stressed CECs.[4]

Signaling Pathway Diagram

Caption: Ripasudil's inhibition of ROCK reduces downstream signaling that promotes apoptosis and inhibits cell proliferation and migration.

Preclinical and Clinical Efficacy: Quantitative Data

Numerous studies have demonstrated the potential of Ripasudil in both animal models and human clinical trials for various corneal endothelial disorders. The following tables summarize the key quantitative findings from this research.

Table 1: Effect of Ripasudil on Corneal Endothelial Cell Density (ECD)

| Study Population | Ripasudil Treatment | Control/Baseline | Outcome | Reference |

| Patients with low ECD after cataract surgery | -4.5% mean ECD loss (90-120 days post-op) | 14.1% mean ECD loss (90-120 days post-op) | Significantly lower ECD loss with Ripasudil. | [5][6] |

| Healthy subjects | No significant change over 1 week | N/A | Ripasudil did not decrease ECD in healthy corneas. | [7] |

| Rabbit model of endothelial damage | Significantly higher ECD in all areas (nondamaged, border, damaged) at 14 days | Vehicle control | Ripasudil promoted regeneration of endothelial cells. | [2] |

| Dogs with primary corneal endothelial degeneration | No significant difference in ECD over 12 months | Historical controls | Ripasudil-treated eyes progressed more slowly. | [8] |

| Patients with corneal edema (post-cataract, FECD, post-DMEK, post-PKP) | Minimal non-significant changes in ECC | Baseline | ECC remained stable during treatment. | [9] |

Table 2: Effect of Ripasudil on Central Corneal Thickness (CCT)

| Study Population | Ripasudil Treatment | Control/Baseline | Outcome | Reference |

| Patients with low ECD after cataract surgery | 1.25% mean increase in CCT (1 week post-op) | 5.97% mean increase in CCT (1 week post-op) | Significantly less corneal edema with Ripasudil. | [5] |

| Rabbit model of endothelial damage | 392.8 ± 12.6 µm CCT (at 48 hours) | 1200 µm CCT (at 48 hours) | Ripasudil significantly reduced corneal edema. | [10] |

| Patients with corneal edema (post-cataract surgery) | -30.44 µm mean decrease in CCT | Baseline CCT: 599.91 ± 23.10 µm | Significant reduction in CCT. | [9] |

| Patients with corneal edema (FECD) | -25.56 µm mean decrease in CCT | Baseline | Significant reduction in CCT. | [9] |

| Healthy subjects | No significant change over 1 week | N/A | Ripasudil did not induce corneal edema. | [7] |

Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the efficacy of Ripasudil.

Human Corneal Endothelial Cell (HCEC) Culture

-

Objective: To establish and maintain primary HCEC cultures for in vitro drug testing.

-

Methodology:

-

Isolation: Descemet's membrane with the endothelial layer is stripped from donor corneas.[11]

-

Digestion: The tissue is incubated in a solution containing enzymes like dispase and collagenase to release the cells.

-

Seeding: The isolated HCECs are seeded onto plates pre-coated with extracellular matrix components like FNC Coating Mix™ to promote attachment and growth.[11]

-

Culture Medium: Cells are cultured in a specialized medium containing basal medium (e.g., DMEM/F12), fetal bovine serum, growth factors (e.g., EGF, bFGF), and ascorbic acid.[12]

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Proliferation Assays

-

Objective: To quantify the effect of Ripasudil on HCEC proliferation.

-

a) BrdU Incorporation Assay:

-

Labeling: HCECs are incubated with Ripasudil at various concentrations, followed by the addition of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, to the culture medium.[10]

-

Fixation and Denaturation: Cells are fixed, and the DNA is denatured using an acid solution to expose the incorporated BrdU.[13]

-

Immunodetection: An anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added.

-

Substrate Reaction: A colorimetric or chemiluminescent substrate is added, and the signal, proportional to the amount of BrdU incorporated, is measured using a plate reader.[14]

-

-

b) Ki67 Staining:

-

Cell Preparation: HCECs are cultured on coverslips and treated with Ripasudil.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.[15]

-

Immunostaining: Cells are incubated with a primary antibody against the Ki67 protein, a marker of active cell proliferation, followed by a fluorescently labeled secondary antibody.[16][17]

-

Imaging: The percentage of Ki67-positive cells is determined by fluorescence microscopy.[10]

-

-

Rabbit Corneal Endothelial Damage Model

-

Objective: To create a standardized in vivo model of corneal endothelial injury to evaluate the wound healing effects of Ripasudil.

-

Methodology:

-

Anesthesia: Rabbits are anesthetized systemically and topically.

-

Endothelial Scraping: A portion of the central corneal endothelium is mechanically removed using a fine needle or a specialized scraper introduced into the anterior chamber.[10][18]

-

Treatment: Ripasudil eye drops or a vehicle control are administered topically at specified intervals.

-

Evaluation: Corneal transparency, thickness (pachymetry), and endothelial cell morphology and density (specular microscopy) are monitored over time.[10]

-

Immunohistochemistry for Functional Markers

-

Objective: To assess the expression and localization of key functional proteins in the corneal endothelium following Ripasudil treatment.

-

Methodology:

-

Tissue Preparation: Corneal tissues from the rabbit model or human donor corneas are fixed and embedded in paraffin or frozen in OCT compound.

-

Sectioning: Thin sections of the cornea are cut using a microtome or cryostat.

-

Antigen Retrieval: For paraffin sections, heat-induced epitope retrieval is performed to unmask the antigens.[19]

-

Immunostaining: Sections are incubated with primary antibodies against proteins of interest, such as N-cadherin (cell-cell adhesion) and Na+/K+-ATPase (pump function), followed by incubation with a labeled secondary antibody.[10][20]

-

Visualization: The staining is visualized using fluorescence or bright-field microscopy.

-

Signaling Pathways and Cellular Processes Modulated by Ripasudil

Ripasudil's inhibition of ROCK initiates a series of downstream events that favor a regenerative cellular phenotype.

Endothelial-to-Mesenchymal Transition (EMT) Modulation

Ripasudil has been shown to influence the expression of genes associated with EMT, a process that can be detrimental to the endothelial monolayer. Studies have reported an upregulation of Snail Family Transcriptional Repressor (SNAI1/2) and Vimentin (VIM), and a decrease in Cadherin (CDH1), suggesting an initial activation of EMT-like processes that may be necessary for cell migration.[21][22] However, the formation of a functional monolayer with ZO-1 expression indicates a subsequent reduction in the full EMT phenotype.[21]

Rac1 Activation and Cell Migration

Ripasudil treatment leads to the activation of Rac1, a small GTPase that plays a crucial role in cell motility.[21][22] Activated Rac1 promotes the localization of the actin-related protein complex (ARPC2) to the leading edge of migrating cells, facilitating lamellipodia formation and directional cell movement, which is essential for wound closure.[21][22]

Experimental Workflow for Investigating Ripasudil's Effect on Cell Migration

Caption: A typical workflow for studying the pro-migratory effects of Ripasudil on corneal endothelial cells.

Conclusion

Ripasudil represents a significant advancement in the pharmacological management of corneal endothelial dysfunction. Its mechanism of action, centered on the inhibition of the Rho/ROCK signaling pathway, effectively promotes the key cellular processes of proliferation and migration while protecting against apoptosis. The quantitative data from both preclinical and clinical studies provide compelling evidence for its efficacy in reducing corneal edema and preserving endothelial cell density. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic potential of Ripasudil and other ROCK inhibitors in the field of corneal regeneration. As research continues, Ripasudil holds the promise of becoming a valuable non-surgical or adjunctive treatment option for patients with a range of corneal endothelial disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. The ROCK Inhibitor Ripasudil Shows an Endothelial Protective Effect in Patients With Low Corneal Endothelial Cell Density After Cataract Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tvst.arvojournals.org [tvst.arvojournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Topical Ripasudil for the Treatment of Primary Corneal Endothelial Degeneration in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Evaluation of Ripasudil for Corneal Edema: A Large-Scale Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. immunostep.com [immunostep.com]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. dianova.com [dianova.com]

- 20. researchgate.net [researchgate.net]

- 21. Enhanced Migration of Fuchs Corneal Endothelial Cells by Rho Kinase Inhibition: A Novel Ex Vivo Descemet's Stripping Only Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Enhanced Migration of Fuchs Corneal Endothelial Cells by Rho Kinase Inhibition: A Novel Ex Vivo Descemet’s Stripping Only Model - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Ripasudil: An In-depth Analysis of Animal Glaucoma Models

Introduction: Ripasudil, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has emerged as a novel therapeutic agent for glaucoma. Its primary mechanism involves enhancing conventional aqueous humor outflow, a distinct approach compared to other classes of glaucoma medications. This technical guide synthesizes the key findings from preclinical studies in various animal models, detailing its efficacy in lowering intraocular pressure (IOP), its neuroprotective effects, and the underlying molecular mechanisms.

Core Mechanism of Action: Targeting the Trabecular Meshwork

Ripasudil's principal therapeutic action is the targeted inhibition of ROCK1 and ROCK2 isoforms, which are highly expressed in the trabecular meshwork (TM) and Schlemm's canal (SC) endothelial cells.[1][2] This inhibition initiates a cascade of cellular events that collectively reduce aqueous outflow resistance.

By inhibiting ROCK, Ripasudil prevents the phosphorylation of downstream targets like myosin light chain, leading to the depolymerization of F-actin stress fibers and a reduction in focal adhesions in TM cells.[1][3] This results in cytoskeletal relaxation, changes in cell morphology (retraction and rounding), and an expansion of the intercellular spaces within the TM.[4] These structural changes facilitate the drainage of aqueous humor through the conventional outflow pathway.[5][6] Furthermore, Ripasudil increases the permeability of the SC endothelial cell layer by disrupting tight junction proteins, further enhancing outflow.[2][7]

dot digraph "Ripasudil_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

// Nodes Ripasudil [label="Ripasudil", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="Inhibits\nRho Kinase (ROCK)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Trabecular Meshwork Pathway MLC_Phos [label="Decreased Myosin Light\nChain Phosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Actin [label="Actin Stress Fiber\nDepolymerization", fillcolor="#FBBC05", fontcolor="#202124"]; TM_Relax [label="Trabecular Meshwork (TM)\nCell Relaxation & Shape Change", fillcolor="#FBBC05", fontcolor="#202124"];

// Schlemm's Canal Pathway TJ_Disrupt [label="Disruption of Tight\nJunctions (e.g., ZO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SCE_Perm [label="Increased Schlemm's Canal\nEndothelial Cell Permeability", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Common Pathway Outflow [label="Increased Conventional\nAqueous Humor Outflow", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; IOP [label="Reduced Intraocular\nPressure (IOP)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Ripasudil -> ROCK; ROCK -> MLC_Phos [headport="w"]; ROCK -> TJ_Disrupt [headport="w"];

MLC_Phos -> Actin; Actin -> TM_Relax; TM_Relax -> Outflow [minlen=2];

TJ_Disrupt -> SCE_Perm; SCE_Perm -> Outflow [minlen=2];

Outflow -> IOP; } caption: "Mechanism of Action of Ripasudil on the Conventional Outflow Pathway."

Efficacy in Animal Models of Glaucoma

Ripasudil has demonstrated significant IOP-lowering efficacy across multiple preclinical models, including rabbits, monkeys, and various mouse models of glaucoma.

Quantitative Efficacy Data

The IOP-lowering effect and cellular functional recovery observed in key preclinical studies are summarized below.

Table 1: Intraocular Pressure (IOP) Reduction in Animal Models

| Animal Model | Ripasudil Concentration | Key Finding | Reference |

| Rabbits & Monkeys | 0.4% | Significant IOP lowering, comparable to existing glaucoma agents. Increased outflow facility. | [5] |

| Mice (Microbead-induced Glaucoma) | 2% | 41% reduction from baseline IOP at 4 hours post-administration in non-glaucomatous eyes. | [8] |

| Porcine (Ex Vivo Pigmentary Glaucoma) | 10 µM (K-115) | Normalized hypertensive IOP from 20.3 ± 1.2 mmHg to 8.9 ± 1.7 mmHg. | [9] |

| Normal Tension Glaucoma Mice (EAAC1 KO) | 0.4% and 2% | Slight but statistically significant IOP reduction compared to control. | [10] |

Table 2: Cellular and Functional Effects in a Porcine Pigmentary Glaucoma Model

| Parameter | Pigment Control Group | Pigment + Ripasudil Group | P-value | Reference |

| TM Cells with Stress Fibers | 32.8 ± 2.9% | 11.6 ± 3.3% | < 0.001 | [9][11] |

| Phagocytosis by TM Cells | 25.7 ± 2.1% | 33.4 ± 0.8% | < 0.01 | [9][12] |

| TM Cell Migration (cells/field at 12h) | 19.1 ± 4.6 | 42.5 ± 1.6 | < 0.001 | [9] |

Neuroprotective Effects Beyond IOP Reduction

A significant finding from preclinical research is Ripasudil's ability to confer neuroprotection to retinal ganglion cells (RGCs) through mechanisms independent of IOP lowering.[10][13]

In a mouse model of normal tension glaucoma (EAAC1 knockout mice), topical Ripasudil administration ameliorated retinal degeneration and preserved visual function.[10][14][15] This neuroprotective effect is attributed to the strong suppression of phosphorylated p38 mitogen-activated protein kinase (MAPK), a key component of cell-death signaling pathways activated by stressors like oxidative stress.[10][13][16] Studies have also shown that Ripasudil can protect RGCs by exerting an antioxidative effect, suppressing oxidative stress-induced damage.[17][18] Furthermore, ROCK inhibitors may improve blood flow to the optic nerve, providing an additional layer of neuroprotection.[4]

dot digraph "Ripasudil_Neuroprotection_Pathway" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

// Nodes Ripasudil [label="Ripasudil", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];

// Pathways p38 [label="Suppresses p38 MAPK\nPhosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeStress [label="Suppresses\nOxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; BloodFlow [label="Increases Optic Nerve\nHead Blood Flow", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Intermediate Steps CellDeath [label="Inhibition of Cell-Death\nSignaling Pathways", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant [label="Antioxidative\nMechanism", fillcolor="#F1F3F4", fontcolor="#202124"];

// Outcome Neuroprotection [label="Retinal Ganglion Cell (RGC)\nNeuroprotection & Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5];

// Edges Ripasudil -> {p38, OxidativeStress, BloodFlow} [dir=both, arrowhead=normal, arrowtail=none]; p38 -> CellDeath; OxidativeStress -> Antioxidant;

CellDeath -> Neuroprotection; Antioxidant -> Neuroprotection; BloodFlow -> Neuroprotection; } caption: "IOP-Independent Neuroprotective Pathways of Ripasudil."

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in Ripasudil research.

Normal Tension Glaucoma (NTG) Mouse Model

-

Animal Model: Excitatory amino acid carrier 1 (EAAC1) knockout mice, which exhibit features of NTG.[10][13]

-

Drug Administration: Daily topical administration of 5 μL of 0.4% or 2% Ripasudil (or PBS vehicle control) from 5 to 12 weeks of age.[10][13]

-

IOP Measurement: IOP was measured in anesthetized mice using a rebound tonometer (TonoLab).[10]

-

Outcome Analysis: Retinal morphology and function were assessed non-invasively using optical coherence tomography (OCT) and multifocal electroretinograms (mfERG) at 5, 8, and 12 weeks. Post-mortem analyses at 8 weeks included retrograde labeling of RGCs and immunohistochemistry for phosphorylated p38 MAPK in the retina.[10][13][15]

Ex Vivo Porcine Pigmentary Glaucoma Model

-

Model System: Ex vivo perfused porcine eyes and in vitro primary porcine TM cells.[9][19]

-

Induction of Glaucoma Phenotype: TM cells and perfused eyes were subjected to pigment dispersion to mimic pigmentary glaucoma.[9][11]

-

Treatment: The pigment-treated group was subsequently administered K-115 (Ripasudil).[9]

-

Outcome Analysis:

-

In Vitro: Cytoskeletal changes were assessed by F-actin labeling. Phagocytic capacity was evaluated by flow cytometry using fluorescent microspheres. Cell migration was quantified with a wound-healing assay.[9][11]

-

Ex Vivo: IOP was monitored continuously to assess the effect on pigment-induced ocular hypertension.[9]

-

Rabbit and Monkey IOP Studies

-

Animal Models: Male albino rabbits and cynomolgus monkeys.[5][20]

-

Drug Administration: Topical instillation of Ripasudil (typically 50 μL for rabbits, 20 μL for monkeys), often in combination with other glaucoma agents like timolol or latanoprost, with a 5-minute interval between drops.[5]

-

IOP Measurement: IOP was measured at baseline and at various time points post-instillation using pneumotonometers.[5]

-

Aqueous Humor Dynamics: In some studies, outflow facility, uveoscleral outflow, and aqueous flow rate were measured to delineate the mechanism of IOP reduction.[5]

Conclusion

Preclinical studies in diverse and relevant animal models have robustly established the efficacy and multifaceted mechanisms of Ripasudil. Its primary action as a ROCK inhibitor effectively lowers IOP by increasing conventional aqueous humor outflow through direct effects on the trabecular meshwork and Schlemm's canal. Critically, Ripasudil also demonstrates significant IOP-independent neuroprotective properties, primarily by inhibiting the p38 MAPK cell-death pathway and reducing oxidative stress. These findings provide a strong scientific foundation for its clinical use in managing glaucoma, offering a unique therapeutic approach that addresses both ocular hypertension and retinal ganglion cell survival.

References

- 1. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of 0.4% ripasudil hydrochloride hydrate on morphological changes in rabbit eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Additive Intraocular Pressure-Lowering Effects of Ripasudil with Glaucoma Therapeutic Agents in Rabbits and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Additive Intraocular Pressure-Lowering Effects of Ripasudil with Glaucoma Therapeutic Agents in Rabbits and Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. tvst.arvojournals.org [tvst.arvojournals.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Topical Ripasudil Suppresses Retinal Ganglion Cell Death in a Mouse Model of Normal Tension Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Topical Ripasudil Suppresses Retinal Ganglion Cell Death in a Mouse Model of Normal Tension Glaucoma. | Semantic Scholar [semanticscholar.org]

- 15. core.ac.uk [core.ac.uk]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism | springermedizin.de [springermedizin.de]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ripasudil in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ripasudil, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, is a valuable tool for in vitro research, particularly in ophthalmology and cell biology.[1][2] By targeting the ROCK signaling pathway, Ripasudil influences a variety of cellular processes including cell adhesion, migration, proliferation, and apoptosis.[3][4] These application notes provide detailed protocols for the preparation and use of Ripasudil in cell culture experiments, along with a summary of its effects on various cell types.

Mechanism of Action

Ripasudil is a highly selective inhibitor of ROCK1 and ROCK2, with IC50 values of 0.051 µM and 0.019 µM, respectively.[1][5][6] The Rho/ROCK pathway plays a crucial role in regulating the actin cytoskeleton. Inhibition of ROCK by Ripasudil leads to the dephosphorylation of myosin light chain (MLC), resulting in reduced actomyosin contractility. This modulation of the cytoskeleton underlies many of Ripasudil's observed cellular effects.[4]

Signaling Pathway

References

Optimal Concentration of Ripasudil for Primary Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Ripasudil, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in various primary cell culture applications. The protocols and data presented herein are intended to assist researchers in ophthalmology, cell biology, and drug development in harnessing the therapeutic potential of Ripasudil.

Introduction

Ripasudil (also known as K-115) is a potent and selective inhibitor of ROCK1 and ROCK2, kinases that play a crucial role in regulating the actin cytoskeleton.[1][2] By inhibiting the Rho/ROCK signaling pathway, Ripasudil influences a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[3][4] These effects make it a valuable tool for research and a promising therapeutic agent, particularly in ophthalmology for conditions such as glaucoma and corneal endothelial dysfunction.[5][6] The optimal concentration of Ripasudil is critical for achieving desired cellular responses while minimizing potential cytotoxicity. This document outlines effective concentrations and provides detailed protocols for its use in primary cell cultures of human corneal endothelial cells (HCECs), trabecular meshwork (TM) cells, and retinal ganglion cells (RGCs).

Mechanism of Action: The Rho/ROCK Signaling Pathway

Ripasudil exerts its effects by inhibiting ROCK, a key downstream effector of the small GTPase RhoA. The Rho/ROCK pathway is a central regulator of cell shape and motility. When activated, ROCK phosphorylates several substrates, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to increased actin-myosin contractility and the formation of stress fibers and focal adhesions.[7][8][9] Ripasudil's inhibition of ROCK disrupts this cascade, resulting in the depolymerization of actin stress fibers, relaxation of the cell cytoskeleton, and modulation of cell adhesion and proliferation.[2][3]

Caption: The Rho/ROCK signaling pathway and the inhibitory action of Ripasudil.

Quantitative Data Summary

The optimal concentration of Ripasudil varies depending on the primary cell type and the desired biological effect. The following table summarizes effective concentrations from published studies.

| Primary Cell Type | Concentration Range | Incubation Time | Observed Effects | Reference(s) |

| Human Corneal Endothelial Cells (HCECs) | 0.3 - 30 µM | 48 hours | Significantly enhanced BrdU incorporation (proliferation). | [10] |

| 10 µM | 24 hours | No reduction in metabolic function; protective effect against induced apoptosis. | [11][12] | |

| 10 µM | Not Specified | Comparable cellular adherence to Y-27632. | [6] | |

| Monkey Trabecular Meshwork (TM) Cells | 1 - 10 µmol/L | 30 - 60 minutes | Induced retraction, rounding of cell bodies, and disruption of actin bundles. | [13][14] |

| Monkey Schlemm's Canal Endothelial (SCE) Cells | 1, 5, 25 µmol/L | 30 - 60 minutes | Decreased transendothelial electrical resistance (TEER). | [13][14] |

| Primary Rat Retinal Ganglion Cells (RGCs) | 10 - 100 µM | 24 hours (in antioxidant-free medium) | Significantly inhibited oxidative stress-induced cell reduction; suppressed calpain activity. | [15][16][17][18] |

| 100 µM | Not Specified | Significantly inhibited the reduction in RGCs caused by NMDA in vivo. | [15][18] |

Experimental Protocols

The following are detailed protocols for the use of Ripasudil in primary cell culture, based on methodologies cited in the literature.

Primary Human Corneal Endothelial Cell (HCEC) Culture and Proliferation Assay

Objective: To assess the effect of Ripasudil on the proliferation of primary HCECs.

Materials:

-

Primary Human Corneal Endothelial Cells

-

Corneal endothelial cell growth medium (e.g., Human Endothelial-SFM with supplements)

-

Ripasudil hydrochloride hydrate (K-115)

-

96-well culture plates

-

BrdU Cell Proliferation Assay Kit

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Cell Seeding:

-

Ripasudil Treatment:

-

Prepare a stock solution of Ripasudil in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations ranging from 0.3 µM to 100 µM in the culture medium.[10]

-

Remove the existing medium from the wells and replace it with the medium containing the different concentrations of Ripasudil. Include a vehicle control.

-

Incubate the plate for 48 hours.[10]

-

-

BrdU Proliferation Assay:

-

Following the 48-hour treatment, perform a BrdU incorporation assay according to the manufacturer's instructions.

-

Briefly, this involves incubating the cells with BrdU for a specified period, followed by fixation, permeabilization, and detection of incorporated BrdU using an anti-BrdU antibody conjugated to a reporter enzyme.

-

Measure the absorbance using a microplate reader to quantify cell proliferation.

-

Caption: Experimental workflow for HCEC proliferation assay with Ripasudil.

Primary Trabecular Meshwork (TM) Cell Culture and Morphological Analysis

Objective: To observe the morphological changes in primary TM cells induced by Ripasudil.

Materials:

-

Primary Trabecular Meshwork Cells (e.g., from monkey or human donor eyes)

-

TM cell culture medium (e.g., DMEM with 10% FBS)

-

Ripasudil hydrochloride hydrate (K-115)

-

Culture dishes or plates

-

Phase-contrast microscope

-

Phalloidin stain for F-actin

-

DAPI stain for nuclei

-

Fluorescence microscope

Protocol:

-

Cell Culture:

-

Ripasudil Treatment:

-

Prepare Ripasudil solutions in culture medium at concentrations of 1 µmol/L and 10 µmol/L.[13]

-

Treat the semi-confluent TM cells with the Ripasudil-containing medium.

-

Observe the cells under a phase-contrast microscope at various time points (e.g., 30 and 60 minutes) to monitor for morphological changes such as cell retraction and rounding.[13]

-

-

Actin Cytoskeleton Staining:

-

After treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

-

Stain the F-actin filaments with a fluorescently labeled phalloidin conjugate.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope to observe changes in the actin cytoskeleton.

-

Primary Retinal Ganglion Cell (RGC) Culture and Neuroprotection Assay

Objective: To evaluate the neuroprotective effect of Ripasudil on primary RGCs under oxidative stress.

Materials:

-

Primary Rat Retinal Ganglion Cells

-

RGC culture medium

-

Antioxidant-free RGC culture medium

-

Ripasudil hydrochloride hydrate (K-115)

-

Culture plates coated with poly-D-lysine and laminin

-

Calcein-AM for cell viability assessment

-

Fluorescence microscope

Protocol:

-

RGC Isolation and Culture:

-

Induction of Oxidative Stress and Ripasudil Treatment:

-

After 72 hours, replace the culture medium with antioxidant-free medium to induce oxidative stress.

-

Simultaneously, treat the cells with Ripasudil at concentrations ranging from 0.1 µM to 100 µM.[15][16] Include a control group with antioxidant-free medium only.

-

Incubate for an additional 24 hours.[16]

-

-

Cell Viability Assessment:

-

After the 24-hour treatment period, incubate the cells with Calcein-AM, a fluorescent dye that stains live cells.

-

Count the number of viable (green fluorescent) RGCs in multiple fields of view using a fluorescence microscope.

-

Compare the number of surviving RGCs in the Ripasudil-treated groups to the oxidative stress control group to determine the neuroprotective effect.[15]

-

Conclusion

Ripasudil is a valuable research tool for modulating the Rho/ROCK signaling pathway in primary cell cultures. The optimal concentration is cell-type specific and dependent on the desired outcome. For promoting proliferation of HCECs, a concentration range of 0.3-30 µM appears effective. For inducing morphological changes in TM cells, 1-10 µmol/L is recommended. For neuroprotection of RGCs, concentrations of 10-100 µM have shown significant efficacy. The provided protocols offer a starting point for researchers to investigate the effects of Ripasudil in their specific primary cell culture models. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific application and cell type.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Research Portal [iro.uiowa.edu]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Effects of K-115 (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm’s canal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism | springermedizin.de [springermedizin.de]

- 16. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Topical Administration of Ripasudil in Mice: Application Notes for Ocular Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ripasudil, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, is a promising therapeutic agent in ophthalmic research.[1] Its primary mechanism of action involves the inhibition of the Rho/ROCK signaling pathway, which plays a crucial role in various cellular functions including cell adhesion, migration, proliferation, and apoptosis.[2][3] This document provides a comprehensive protocol for the topical administration of Ripasudil in mouse models, based on established experimental data. It includes detailed methodologies for different research applications, a summary of quantitative data, and a visualization of the key signaling pathway. This guide is intended to assist researchers in designing and executing studies involving topical Ripasudil application in mice for conditions such as glaucoma, optic nerve injury, and corneal wound healing.

Data Presentation

The following tables summarize the quantitative data from various studies on the topical application of Ripasudil in mice.

Table 1: Ripasudil Concentration and Dosage in Mouse Models

| Mouse Model | Ripasudil Concentration | Administration Volume | Frequency | Reference |

| Normal Tension Glaucoma (EAAC1 KO mice) | 0.4% and 2% | 5 µL | Once daily | [4][5] |

| Microbead-induced Glaucoma | 2% | 5 µL | Once daily | [6][7] |

| Corneal Epithelial Wound Healing | 0.4% | 10 µL | Every 6 hours | [8] |

| Optic Nerve Crush | Not specified in detail | Topical application | Not specified in detail | [9] |

Table 2: Observed Effects of Topical Ripasudil in Mice

| Mouse Model | Key Findings | Reference |

| Normal Tension Glaucoma | Reduced intraocular pressure (IOP), ameliorated retinal degeneration, improved visual function, and suppressed retinal ganglion cell (RGC) death.[4][5] | [4][5] |

| Microbead-induced Glaucoma | Neuroprotective effects on optic nerve astrocytes and reduced RGC loss.[6][7] | [6][7] |

| Corneal Epithelial Wound Healing | Promoted wound healing of the corneal epithelium by enhancing cell proliferation.[8][10] | [8][10] |

| Optic Nerve Crush | Suppressed RGC death and promoted optic nerve regeneration.[9] | [9] |

Experimental Protocols

Protocol for Glaucoma and Optic Nerve Injury Models

This protocol is adapted from studies on normal tension glaucoma and microbead-induced glaucoma in mice.[4][5][6][7]

Materials:

-

Ripasudil hydrochloride (commercially available as Glanatec® 0.4% ophthalmic solution or can be prepared from powder).[1]

-

Phosphate-buffered saline (PBS) or Balanced Salt Solution (BSS) as a vehicle control.[4][7]

-

Micropipette and sterile tips.

-

Mouse strain appropriate for the disease model (e.g., EAAC1 knockout mice for normal tension glaucoma, CD1 or C57BL/6 for microbead injection).[4][6][7]

Procedure:

-

Preparation of Ripasudil Solution:

-

For a 2% solution, dissolve Ripasudil hydrochloride powder in sterile PBS or BSS. Ensure the pH is adjusted to approximately 7.3 to prevent corneal damage.[7]

-

The 0.4% solution is commercially available.

-

-

Animal Handling:

-

Gently restrain the mouse to allow access to the eye. Anesthesia may be used if necessary, but ensure it does not interfere with the experimental outcomes.

-

-

Topical Administration:

-

Monitoring and Analysis:

-

Monitor intraocular pressure (IOP) using a tonometer at baseline and at specified time points after administration.[4][7]

-

Assess retinal structure and function using methods such as optical coherence tomography (OCT) and electroretinography (ERG).[4][5]

-

Perform histological analysis of retinal ganglion cell (RGC) survival and optic nerve integrity at the end of the study.[4][5]

-

Protocol for Corneal Epithelial Wound Healing Model

This protocol is based on studies investigating the effect of Ripasudil on corneal epithelial repair.[8][10][11]

Materials:

-

Ripasudil hydrochloride (0.4% ophthalmic solution).

-

Phosphate-buffered saline (PBS) as a vehicle control.

-